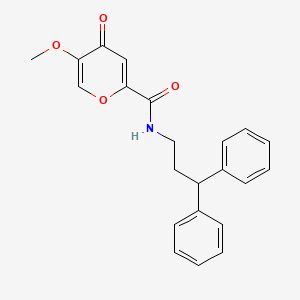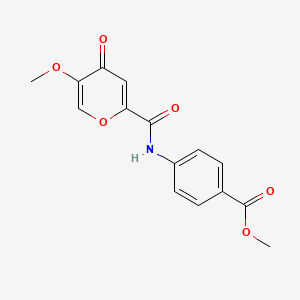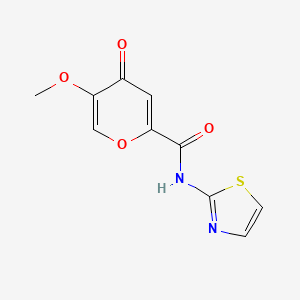![molecular formula C18H20N2O5 B6558719 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one CAS No. 1040661-83-3](/img/structure/B6558719.png)
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one (MMPPC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. MMPPC is an aromatic heterocyclic compound that is structurally related to pyrrole and pyridine. It has been used as a research tool to investigate the effects of various compounds on the body and to study the mechanisms of action of various drugs. MMPPC has been used in a variety of research applications, including drug metabolism, pharmacokinetics, and drug-drug interactions.
Applications De Recherche Scientifique
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used in a variety of scientific research applications, including drug metabolism, pharmacokinetics, and drug-drug interactions. In drug metabolism studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. In pharmacokinetics studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used to study the absorption, distribution, metabolism, and excretion of drugs in the body. In drug-drug interaction studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used to investigate the effects of various drugs on each other.
Mécanisme D'action
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is believed to act as an inhibitor of the enzyme CYP3A4, which is responsible for the metabolism of many drugs. By inhibiting CYP3A4, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is believed to slow down the metabolism of drugs, leading to an increased concentration of the drug in the body. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is also believed to act as a competitive inhibitor of other CYP enzymes, such as CYP2C9 and CYP2D6, which are involved in the metabolism of other drugs.
Biochemical and Physiological Effects
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to have a number of biochemical and physiological effects on the body. In animal studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to decrease the activity of CYP3A4, leading to an increased concentration of drugs in the body. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has also been shown to decrease the activity of other CYP enzymes, leading to an increased concentration of drugs in the body. In addition, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to increase the activity of other enzymes, such as UDP-glucuronosyltransferase (UGT) and glutathione-S-transferase (GST), which are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one in laboratory experiments has several advantages. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is relatively easy to synthesize, and is relatively stable in aqueous solutions, making it easy to store and use in experiments. In addition, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to be effective in inhibiting CYP3A4, making it a useful tool for studying drug metabolism. However, there are also some limitations to using 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one in laboratory experiments. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is relatively expensive to synthesize, and its effects on other CYP enzymes are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research involving 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. Further research is needed to better understand the effects of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one on other CYP enzymes, as well as to develop more efficient methods for synthesizing 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. In addition, research is needed to explore the potential uses of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one in drug development and drug delivery. Finally, research is needed to investigate the potential toxicological effects of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one on the body.
Méthodes De Synthèse
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is synthesized using a four-step reaction sequence involving the condensation of 4-methoxyphenylpiperazine-1-carbonyl chloride with 5-methoxy-2-hydroxy-4H-pyran-4-one in the presence of a base. This reaction is followed by the addition of a base to the resulting product, followed by the addition of a catalyst, and finally the addition of a reducing agent. The reaction sequence yields a product with a yield of approximately 95%.
Propriétés
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-5-3-4-13(10-14)19-6-8-20(9-7-19)18(22)16-11-15(21)17(24-2)12-25-16/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIRMCNJNSNQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)






